3-(Octan-2-yloxy)propane-1-sulfonyl chloride 3-(Octan-2-yloxy)propane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18253736
InChI: InChI=1S/C11H23ClO3S/c1-3-4-5-6-8-11(2)15-9-7-10-16(12,13)14/h11H,3-10H2,1-2H3
SMILES:
Molecular Formula: C11H23ClO3S
Molecular Weight: 270.82 g/mol

3-(Octan-2-yloxy)propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18253736

Molecular Formula: C11H23ClO3S

Molecular Weight: 270.82 g/mol

* For research use only. Not for human or veterinary use.

3-(Octan-2-yloxy)propane-1-sulfonyl chloride -

Specification

Molecular Formula C11H23ClO3S
Molecular Weight 270.82 g/mol
IUPAC Name 3-octan-2-yloxypropane-1-sulfonyl chloride
Standard InChI InChI=1S/C11H23ClO3S/c1-3-4-5-6-8-11(2)15-9-7-10-16(12,13)14/h11H,3-10H2,1-2H3
Standard InChI Key PDFJLDFNAAMTNZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(C)OCCCS(=O)(=O)Cl

Introduction

3-(Octan-2-yloxy)propane-1-sulfonyl chloride is a complex organic compound featuring a unique combination of a hydrophobic octan-2-yloxy group attached to a propane-1-sulfonyl moiety. This compound is notable for its reactive sulfonyl chloride functional group, which plays a crucial role in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride typically involves multiple steps, including the formation of the propane-1-sulfonyl chloride backbone and the introduction of the octan-2-yloxy group. Specific synthesis pathways may vary depending on the starting materials and desired purity of the final product.

Applications

This compound has potential applications in organic synthesis and medicinal chemistry due to its reactive sulfonyl chloride group. It can participate in various chemical reactions, such as nucleophilic substitution reactions, which are crucial for modifying biological molecules.

Application AreaDescription
Organic SynthesisUseful for forming covalent bonds with nucleophiles, facilitating the synthesis of complex molecules.
Medicinal ChemistryPotential for drug development by modifying biological molecules such as proteins and enzymes.

Interaction Studies

Interaction studies involving 3-(Octan-2-yloxy)propane-1-sulfonyl chloride focus on its reactivity with biological macromolecules or small molecules. Understanding these interactions is crucial for assessing its potential as a drug candidate or reagent in biochemical applications.

Comparison with Similar Compounds

3-(Octan-2-yloxy)propane-1-sulfonyl chloride is distinct from other sulfonyl chlorides due to its combination of a long hydrophobic chain and a reactive sulfonyl chloride group. This unique structure enhances its solubility and reactivity compared to simpler sulfonyl chlorides.

Compound NameStructure FeaturesUnique Aspects
Propanesulfonyl chlorideContains a propane chain and sulfonyl chloride groupSimpler structure, less steric hindrance
Octanesulfonyl chlorideLonger carbon chain, similar functional groupMore hydrophobic due to longer chain
Methanesulfonyl chlorideShorter carbon chainMore reactive due to smaller size
Benzene sulfonyl chlorideAromatic ring structureDifferent reactivity due to aromatic stabilization

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